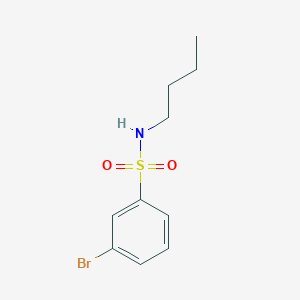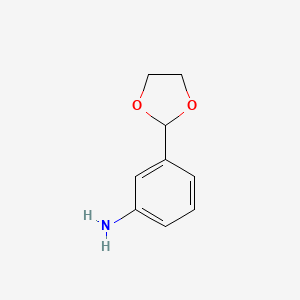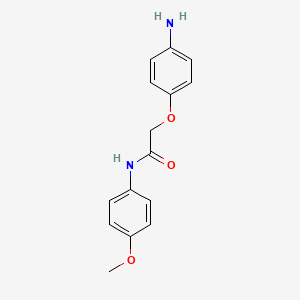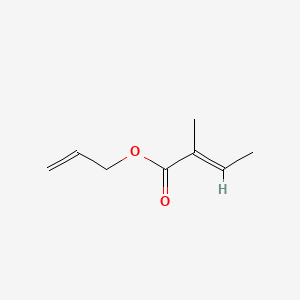
N-Butyl 3-bromobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl 3-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C10H14BrNO2S and its molecular weight is 292.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Neurotoxicity Evaluation
N-Butylbenzenesulfonamide (NBBS) has been evaluated for neurotoxicity in Sprague-Dawley male rats following oral exposure. This compound, used as a plasticizer in various polymers, was found to distribute rapidly to the brain but did not show evidence of accumulation or significant neurotoxic effects in a 4-week exposure regimen. However, the potential for neuropathological injury over an extended period remains a concern (Rider et al., 2012).
2. Synthesis of Novel Chemical Agents
Research includes the synthesis of novel chiral fluorinating agents using N-t-butylbenzenesulfonamide, indicating its utility in chemical synthesis processes. These agents are valuable in the development of pharmaceutical intermediates (Sun, Liu, & Tang, 2008).
3. Electrophilic Cyanation in Synthesis
N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, has been used for the electrophilic cyanation of aryl and heteroaryl bromides. This method is effective in synthesizing various benzonitriles, demonstrating the compound's application in pharmaceutical synthesis (Anbarasan, Neumann, & Beller, 2011).
4. Application in Catalysis
N-Butylbenzenesulfonamide derivatives have been used in catalytic processes. For instance, their role in the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines highlights their potential in electrochemical applications (Zanoni & Stradiotto, 1991).
5. Radical Cyclization in Chemical Synthesis
The compound has been used in cross-metathesis and radical cyclization to synthesize 4-substituted benzosultams. This application underscores its versatility in organic synthesis (Feuillastre, Pelotier, & Piva, 2013).
6. Toxicokinetics in Rodents
Studies on the toxicokinetics of N-butylbenzenesulfonamide in rodents following oral exposure reveal its high bioavailability and rapid elimination. Such studies are crucial for understanding the environmental and health implications of exposure to this compound (Waidyanatha et al., 2020).
7. Heavy Metal Sensor Development
N-Butylbenzenesulfonamide derivatives have been utilized in the development of heavy metal sensors. For example, sensors based on these compounds show promise for detecting and quantifying toxic pollutants in environmental and healthcare fields (Sheikh et al., 2016).
Mécanisme D'action
Target of Action
N-Butyl 3-bromobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Mode of Action
It is known that sulfonamides typically act by inhibiting bacterial synthesis of folic acid, an essential precursor for nucleic acid synthesis
Biochemical Pathways
It is used as an intermediate in the preparation of benzamides, which are selective angiotensin ii at2 receptor agonists . This suggests that it may play a role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance.
Result of Action
As an intermediate in the synthesis of benzamides, it may contribute to the agonistic activity on the angiotensin II AT2 receptor , but the specific effects of this compound require further investigation.
Action Environment
It is known to be an oily, odorless, colorless liquid at ambient temperatures . It has a boiling point of 314 °C and slight solubility in water . These properties suggest that it may be stable under normal conditions of use and storage .
Safety and Hazards
N-Butyl 3-bromobenzenesulfonamide is considered stable under normal conditions of use. It should be stored in a dry, room temperature environment . Avoid contact with strong oxidizing agents and strong acids. Containers may burst if heated or pressurized . Ingestion or inhalation may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness, and/or confusion . Prolonged or repeated exposure may cause liver damage .
Analyse Biochimique
Biochemical Properties
N-Butyl 3-bromobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the synthesis of benzamides. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the preparation of selective angiotensin II AT2 receptor agonists, which are crucial in regulating blood pressure and fluid balance . The nature of these interactions often involves the formation of covalent bonds with the target biomolecules, leading to the desired biochemical effects.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of angiotensin II AT2 receptor agonists can impact cell signaling pathways related to blood pressure regulation . Additionally, it may alter gene expression patterns and metabolic activities within the cells, contributing to its overall biochemical effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent biochemical effects. For instance, its interaction with angiotensin II AT2 receptors can modulate the receptor’s activity, influencing blood pressure regulation . The compound’s ability to form covalent bonds with target biomolecules is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is stable under normal conditions of use but can degrade when exposed to strong oxidizing agents and strong acids . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as the regulation of blood pressure through its interaction with angiotensin II AT2 receptors . At higher doses, toxic or adverse effects may occur, including liver damage and neurodegeneration . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s overall biochemical effects and its impact on metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing its use in biochemical and pharmaceutical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported through cellular membranes and distributed to specific tissues where it exerts its effects . Transporters and binding proteins play a role in its localization and accumulation, ensuring that it reaches its target sites effectively.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence its localization, enhancing its biochemical effects.
Propriétés
IUPAC Name |
3-bromo-N-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-2-3-7-12-15(13,14)10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIGOOIJVWAXCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428434 |
Source


|
| Record name | 3-Bromo-N-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-09-9 |
Source


|
| Record name | 3-Bromo-N-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)
![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)


![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)




